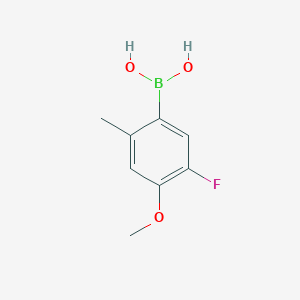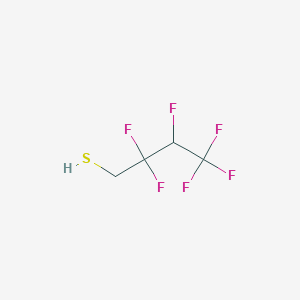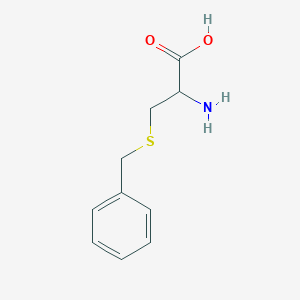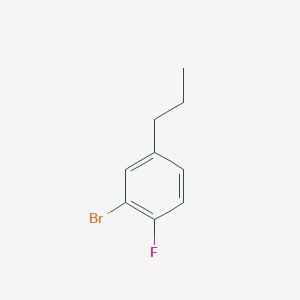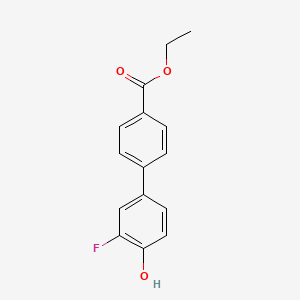
4-(Dichloromethyl)phenyl isocyanate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)phenyl isocyanate, 95%, is a chemical compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 181°C and a density of 1.02 g/cm3. 4-(Dichloromethyl)phenyl isocyanate is used as a reagent for various syntheses, as a catalyst in various industrial processes, and as a polymerization inhibitor. It is also used as an intermediate in the manufacture of polyurethane foams, coatings, and adhesives.
Aplicaciones Científicas De Investigación
4-(Dichloromethyl)phenyl isocyanate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as amino acids, peptides, and organometallic compounds. It is also used as a catalyst in various industrial processes, such as the production of polyurethane foams and coatings. Additionally, 4-(Dichloromethyl)phenyl isocyanate is used as an intermediate in the manufacture of polyurethane foams, coatings, and adhesives.
Mecanismo De Acción
4-(Dichloromethyl)phenyl isocyanate is a reagent that is used in organic syntheses. It acts as a nucleophilic reagent and reacts with electrophiles to form products. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile. The nucleophile can be a variety of species, including water, alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
4-(Dichloromethyl)phenyl isocyanate is a highly reactive compound and is toxic if inhaled. It is also an irritant to the eyes and skin and can cause respiratory irritation. In addition, it can cause severe irritation and burns to the skin and eyes. It is also a mutagenic and carcinogenic substance, and long-term exposure to the compound can cause serious health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(Dichloromethyl)phenyl isocyanate for laboratory experiments is its high reactivity and versatility. It is a highly reactive compound and can be used to synthesize a wide range of compounds. However, it is also highly toxic and can cause serious health effects if inhaled, so it should be handled with care. Additionally, it is an irritant to the eyes and skin and can cause respiratory irritation, so protective clothing and equipment should be worn when working with the compound.
Direcciones Futuras
In the future, 4-(Dichloromethyl)phenyl isocyanate could be used in the development of new and improved polyurethane foams and coatings. Additionally, it could be used as a catalyst in various industrial processes to improve efficiency and reduce costs. It could also be used in the development of new and improved pharmaceuticals and other compounds. Finally, it could be used to develop more efficient and cost-effective syntheses of organic compounds.
Métodos De Síntesis
4-(Dichloromethyl)phenyl isocyanate can be synthesized from 4-chlorophenol and phosgene in the presence of a base catalyst. The reaction proceeds in three steps. First, the 4-chlorophenol is reacted with phosgene in the presence of a base catalyst to form 4-chlorophenyl isocyanate. Then, the 4-chlorophenyl isocyanate is reacted with hydrogen chloride to form 4-(dichloromethyl)phenyl isocyanate. Finally, the 4-(dichloromethyl)phenyl isocyanate is distilled to obtain the desired product.
Propiedades
IUPAC Name |
1-(dichloromethyl)-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-8(10)6-1-3-7(4-2-6)11-5-12/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVXLSNCLNSBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



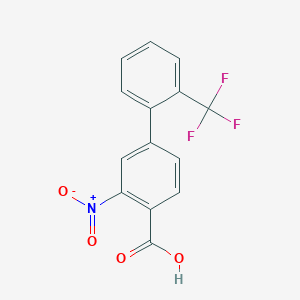

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)


